1-(2-hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(2-Hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it an efficient and widely used method for triazole synthesis.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the triazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of halogenated triazole derivatives.
Scientific Research Applications
1-(2-Hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The hydroxypropyl and carboxylic acid groups can further modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(2-Hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-(2-Hydroxypropyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid
- 1-(2-Hydroxypropyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness: 1-(2-Hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxypropyl group enhances its solubility and reactivity, while the carboxylic acid group provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C7H11N3O3 |
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Molecular Weight |
185.18 g/mol |
IUPAC Name |
1-(2-hydroxypropyl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C7H11N3O3/c1-4(11)3-10-5(2)6(7(12)13)8-9-10/h4,11H,3H2,1-2H3,(H,12,13) |
InChI Key |
FNRQHJIKHLRMPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1CC(C)O)C(=O)O |
Origin of Product |
United States |
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